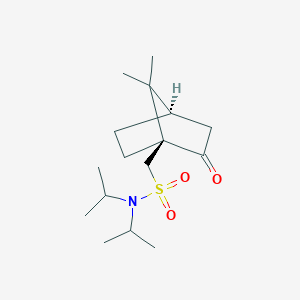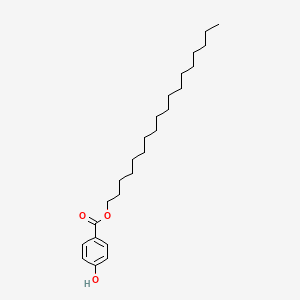
Octadecyl 4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzoic acid octadecyl ester typically involves the esterification of 4-hydroxybenzoic acid with octadecanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the esterification process is often optimized for large-scale production. This involves using continuous flow reactors and employing catalysts that can be easily separated from the reaction mixture. The use of solvents like toluene or xylene can help in the removal of water formed during the reaction, driving the equilibrium towards ester formation .
化学反応の分析
Types of Reactions
4-Hydroxybenzoic acid octadecyl ester can undergo several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to yield 4-hydroxybenzoic acid and octadecanol.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones under strong oxidative conditions.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and octadecanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the ester.
科学的研究の応用
4-Hydroxybenzoic acid octadecyl ester has a wide range of applications in scientific research:
作用機序
The antimicrobial activity of 4-hydroxybenzoic acid octadecyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis . This mechanism is similar to other parabens, which are known to target microbial cell membranes .
類似化合物との比較
4-Hydroxybenzoic acid octadecyl ester can be compared with other esters of 4-hydroxybenzoic acid, such as:
Methyl 4-hydroxybenzoate: Shorter alkyl chain, commonly used in cosmetics.
Ethyl 4-hydroxybenzoate: Slightly longer alkyl chain, also used as a preservative.
Propyl 4-hydroxybenzoate: Known for its higher antimicrobial activity compared to methyl and ethyl esters.
The uniqueness of 4-hydroxybenzoic acid octadecyl ester lies in its long alkyl chain, which provides enhanced hydrophobicity and potentially greater interaction with lipid membranes, making it a more effective preservative in certain applications .
特性
CAS番号 |
71067-10-2 |
|---|---|
分子式 |
C25H42O3 |
分子量 |
390.6 g/mol |
IUPAC名 |
octadecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(26)21-19-23/h18-21,26H,2-17,22H2,1H3 |
InChIキー |
ITYCRFXTOMEQFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
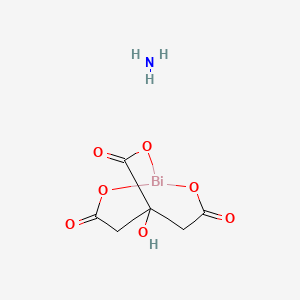

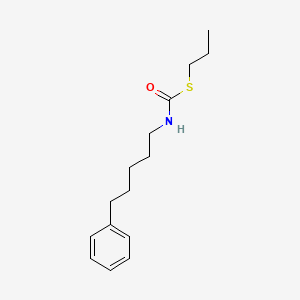

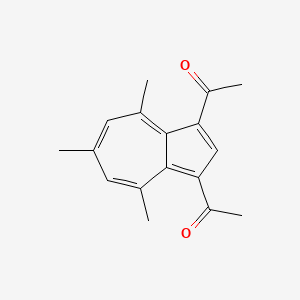
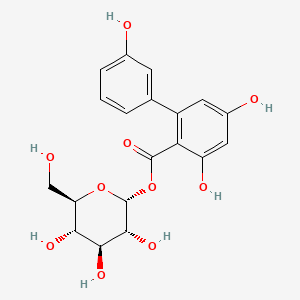
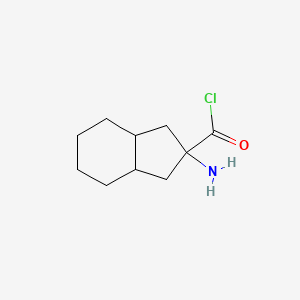

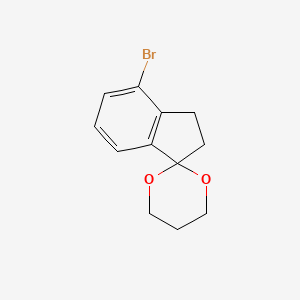
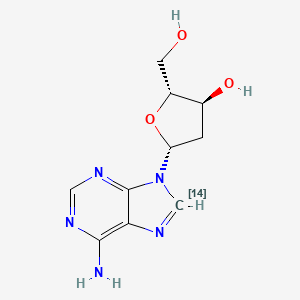
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
